5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core, substituted with methoxyphenyl, hydroxy, methoxybenzoyl, and morpholinyl groups, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the pyrrolidinone core. The key steps include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Substitution Reactions: Introduction of the methoxyphenyl and methoxybenzoyl groups through electrophilic aromatic substitution.
Hydroxylation: Introduction of the hydroxy group using appropriate oxidizing agents.
Morpholinyl Group Addition: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various biochemical pathways. For instance, the hydroxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but lacks the pyrrolidinone core.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar in having the dimethoxyphenyl group but differs in the acetamide linkage.
Uniqueness
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups and the pyrrolidinone core, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-32-19-7-4-17(5-8-19)24(29)22-23(18-6-9-20(33-2)21(16-18)34-3)28(26(31)25(22)30)11-10-27-12-14-35-15-13-27/h4-9,16,23,29H,10-15H2,1-3H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRLCOBYUJFTHN-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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